N-(2,4-dimethylphenyl)-4-ethylbenzamide
Description
N-(2,4-Dimethylphenyl)-4-ethylbenzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group linked to a 2,4-dimethylphenylamine moiety. For instance, Amitraz, a pesticide, metabolizes into N-(2,4-dimethylphenyl)-formamide derivatives (), and semicarbazones with 2,4-dimethylphenyl groups exhibit anticonvulsant activity via GABA modulation (). The ethyl and methyl substituents likely enhance lipophilicity, influencing bioavailability and target interactions.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-6-8-15(9-7-14)17(19)18-16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
YDZFWKSLYYYQFS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Physicochemical Properties
- Lipophilicity : Ethyl and methyl groups (electron-donating) increase logP, enhancing membrane permeability but reducing aqueous solubility. For example, this compound is more lipophilic than N-(3,4-dimethylphenyl)-4-(hydroxymethyl)benzamide, which has a polar hydroxymethyl group .
- Steric Hindrance : 2,4-Dimethyl substitution creates steric bulk, possibly affecting interactions with biological targets compared to 3,4-dimethyl or unsubstituted analogs .
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